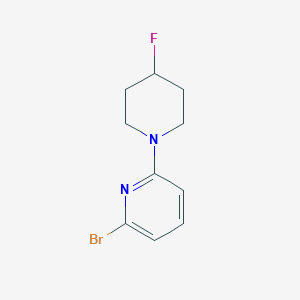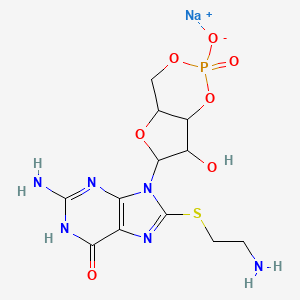
Cyclopropyl(4,4-difluorocyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(4,4-difluorocyclohexyl)methanol is an organic compound with the molecular formula C10H16F2O It is a fluorinated derivative of cyclohexylmethanol, where the cyclohexane ring is substituted with two fluorine atoms at the 4-position and a cyclopropyl group at the methanol carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can be synthesized through a multi-step process. One common method involves the reduction of 4,4-difluorocyclohexanone with a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting 4,4-difluorocyclohexanol is then subjected to further reactions to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 4,4-difluorocyclohexanone, while substitution reactions could produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Cyclopropyl(4,4-difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in understanding the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopropyl(4,4-difluorocyclohexyl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluorocyclohexanemethanol: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclohexylmethanol: Does not contain fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluorocyclohexanol: Similar structure but lacks the methanol group.
Uniqueness
Cyclopropyl(4,4-difluorocyclohexyl)methanol is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H16F2O |
|---|---|
Poids moléculaire |
190.23 g/mol |
Nom IUPAC |
cyclopropyl-(4,4-difluorocyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c11-10(12)5-3-8(4-6-10)9(13)7-1-2-7/h7-9,13H,1-6H2 |
Clé InChI |
GZYPCBAPONJFFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2CCC(CC2)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)








![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)


![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)
